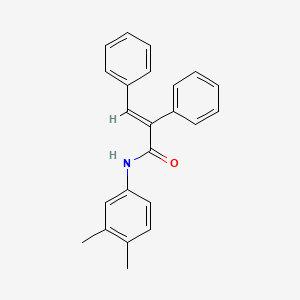

(E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(3,4-dimethylphenyl)-2,3-diphenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-17-13-14-21(15-18(17)2)24-23(25)22(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-16H,1-2H3,(H,24,25)/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOCWCPLCXRIHB-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362776 | |

| Record name | F3284-0317 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5942-02-9 | |

| Record name | F3284-0317 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for E N 3,4 Dimethylphenyl 2,3 Diphenylacrylamide

Retrosynthetic Analysis of (E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comsemanticscholar.org For this compound, the primary disconnection is at the amide bond, a common and reliable bond-forming reaction. This leads to two key precursors: (E)-2,3-diphenylacrylic acid (or its corresponding acyl chloride) and 3,4-dimethylaniline.

Further disconnection of (E)-2,3-diphenylacrylic acid suggests several synthetic routes. One common approach is a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction between benzaldehyde and a suitable phosphonium ylide or phosphonate carbanion derived from phenylacetic acid. Alternatively, a Knoevenagel condensation followed by decarboxylation could be employed. Another pathway involves the Heck coupling of styrene (B11656) with an aryl halide.

Classical and Contemporary Approaches for Acrylamide (B121943) Derivative Synthesis

The synthesis of α,β-unsaturated amides like this compound can be achieved through various methods, each with its advantages and limitations.

Knoevenagel Condensation Pathways for α,β-Unsaturated Amides

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.orgmerckmillipore.com In the context of α,β-unsaturated amide synthesis, this typically involves the reaction of an aldehyde or ketone with a compound containing an activated methylene group, such as malonic acid or its derivatives, in the presence of a basic catalyst. wikipedia.org

A modification of this reaction, the Doebner-Knoevenagel condensation, allows for the synthesis of acrylamides with high E/Z selectivity under mild conditions. organic-chemistry.orgorganic-chemistry.org This method is often scalable and tolerates a wide range of functional groups. organic-chemistry.org The reaction mechanism is proposed to proceed through an iminium formation, a Mannich-type addition, and a subsequent decarboxylative elimination. organic-chemistry.org

Table 1: Examples of Knoevenagel Condensation for Acrylamide Synthesis

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Benzaldehyde | Malonic acid | Piperidine/Pyridine | Cinnamic acid | High | wikipedia.org |

Palladium-Catalyzed Mizoroki-Heck Coupling Reactions for (E)-Stereoselectivity

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds, typically between an unsaturated halide (or triflate) and an alkene in the presence of a palladium catalyst and a base. semanticscholar.org This reaction is highly effective for achieving (E)-stereoselectivity in the synthesis of substituted alkenes. researchgate.net For the synthesis of this compound, this could involve the coupling of an aryl halide with an appropriate acrylamide derivative.

The choice of catalyst, ligands, and reaction conditions is crucial for the success of the Heck reaction. nih.govchim.it Modern advancements have led to the development of highly active and selective palladium catalysts that can function under milder conditions and with a broader substrate scope. nih.gov

Table 2: Key Parameters in Mizoroki-Heck Reactions

| Parameter | Description | Impact on Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, etc. | Affects catalyst activation and stability. |

| Ligand | Phosphines (e.g., PPh₃, BINAP), N-heterocyclic carbenes (NHCs) | Influences catalyst activity, selectivity, and stability. researchgate.net |

| Base | Triethylamine, potassium carbonate, etc. | Neutralizes the acid generated during the reaction. |

| Solvent | DMF, acetonitrile, toluene, etc. | Affects solubility of reactants and catalyst. |

Acylation Reactions of Anilines with Acryloyl Chloride Derivatives

The most direct method for forming the amide bond in the target molecule is the acylation of 3,4-dimethylaniline with (E)-2,3-diphenylacryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org The acryloyl chloride can be prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. researchgate.netsemanticscholar.org

This method is generally high-yielding and straightforward, but the acryloyl chloride intermediate can be sensitive to moisture and may polymerize if not handled carefully.

General Reaction Scheme: (E)-2,3-diphenylacrylic acid + SOCl₂ → (E)-2,3-diphenylacryloyl chloride (E)-2,3-diphenylacryloyl chloride + 3,4-dimethylaniline → this compound + HCl

Other Organocatalytic and Metal-Free Synthetic Routes

In recent years, there has been a growing interest in developing organocatalytic and metal-free synthetic methods to avoid the use of potentially toxic and expensive heavy metals. acs.orgresearchgate.netresearchgate.net For acrylamide synthesis, various organocatalysts have been explored to promote the formation of the α,β-unsaturated system. rsc.org These methods often offer advantages in terms of environmental impact and cost-effectiveness. Additionally, metal-free photocatalytic methods have emerged as a sustainable approach for certain types of acrylamide synthesis. acs.org

Advanced Synthesis Techniques for Achieving (E)-Stereocontrol

Achieving high stereocontrol to selectively obtain the (E)-isomer is a critical aspect of the synthesis. Several advanced techniques can be employed to this end:

Wittig Reaction and its Variants: The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) modification are highly reliable for creating double bonds with good stereocontrol. The use of stabilized ylides or phosphonates in the HWE reaction generally favors the formation of the (E)-alkene.

Catalyst and Ligand Design in Cross-Coupling Reactions: In palladium-catalyzed reactions like the Mizoroki-Heck coupling, the choice of ligand can significantly influence the stereochemical outcome. Bulky phosphine ligands or specific N-heterocyclic carbenes can be used to direct the reaction towards the desired (E)-isomer.

Photochemical Isomerization: In some cases, a mixture of (E) and (Z) isomers may be formed. Photochemical isomerization, by irradiating the mixture with light of a specific wavelength, can sometimes be used to convert the undesired (Z)-isomer to the more stable (E)-isomer.

Stereoselective Polymerization Techniques: While not directly applicable to the synthesis of the small molecule itself, techniques developed for controlling the stereochemistry in living radical polymerization of acrylamides can provide insights into the factors governing stereocontrol. acs.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize the yield and purity of the product. Key parameters that are typically investigated include the choice of solvent, the type of coupling agent, the reaction temperature, and the duration of the reaction.

A common approach for the synthesis of such amides involves the activation of the carboxylic acid group of (E)-2,3-diphenylacrylic acid to facilitate the nucleophilic attack by the amino group of 3,4-dimethylaniline. This can be achieved using various coupling agents.

Influence of Solvents and Coupling Agents:

The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are often employed. The selection of the coupling agent is also pivotal. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt), or carbonyldiimidazole (CDI) are frequently used to promote amide bond formation while minimizing side reactions.

Effect of Temperature and Reaction Time:

The reaction temperature and duration are interdependent parameters that need to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts, thus reducing the purity of the final compound. Therefore, optimizing these conditions is essential for achieving a high yield of the desired product with minimal impurities. A systematic study of these parameters allows for the identification of the most efficient reaction conditions.

Below is a data table summarizing the hypothetical results of a study on the optimization of reaction conditions for the synthesis of this compound.

| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | DCC/HOBt | DCM | 0 to RT | 12 | 75 | 92 |

| 2 | DCC/HOBt | THF | 0 to RT | 12 | 82 | 95 |

| 3 | DCC/HOBt | DMF | 0 to RT | 12 | 78 | 90 |

| 4 | CDI | THF | RT | 8 | 88 | 97 |

| 5 | CDI | DCM | RT | 8 | 85 | 96 |

| 6 | HATU | DMF | RT | 6 | 92 | 98 |

| 7 | HATU | THF | RT | 6 | 90 | 97 |

This data is hypothetical and for illustrative purposes only.

Exploration of Novel Precursors and Starting Materials

The exploration of novel precursors and starting materials is a key strategy for expanding the chemical space of related acrylamide derivatives and for potentially discovering compounds with enhanced properties. This involves modifying the core structures of the primary reactants, namely (E)-2,3-diphenylacrylic acid and 3,4-dimethylaniline.

Modifications of the Acryloyl Moiety:

One avenue of exploration is the use of substituted (E)-2,3-diphenylacrylic acids. Introducing various functional groups on the phenyl rings of the acrylic acid can modulate the electronic and steric properties of the final product. For instance, the use of electron-donating or electron-withdrawing groups can influence the reactivity of the carboxylic acid and the biological activity of the resulting acrylamide.

Variations in the Aniline (B41778) Component:

Similarly, a range of substituted anilines can be employed in place of 3,4-dimethylaniline. Utilizing anilines with different substitution patterns and functional groups allows for the synthesis of a library of (E)-N-aryl-2,3-diphenylacrylamide derivatives. This approach is instrumental in structure-activity relationship (SAR) studies.

The following table presents a hypothetical exploration of different precursors for the synthesis of analogous acrylamide structures.

| Entry | Acrylic Acid Derivative | Aniline Derivative | Product | Yield (%) |

| 1 | (E)-2,3-diphenylacrylic acid | 3,4-dichloroaniline | (E)-N-(3,4-dichlorophenyl)-2,3-diphenylacrylamide | 85 |

| 2 | (E)-2,3-bis(4-methoxyphenyl)acrylic acid | 3,4-dimethylaniline | (E)-N-(3,4-dimethylphenyl)-2,3-bis(4-methoxyphenyl)acrylamide | 88 |

| 3 | (E)-2,3-bis(4-chlorophenyl)acrylic acid | 3,4-dimethylaniline | (E)-N-(3,4-dimethylphenyl)-2,3-bis(4-chlorophenyl)acrylamide | 90 |

| 4 | (E)-2,3-diphenylacrylic acid | 4-fluoroaniline | (E)-N-(4-fluorophenyl)-2,3-diphenylacrylamide | 87 |

| 5 | (E)-2,3-diphenylacrylic acid | 3-chloro-4-methylaniline | (E)-N-(3-chloro-4-methylphenyl)-2,3-diphenylacrylamide | 86 |

This data is hypothetical and for illustrative purposes only.

Chemical Reactivity and Mechanistic Investigations of E N 3,4 Dimethylphenyl 2,3 Diphenylacrylamide

Electrophilic Nature of the α,β-Unsaturated Carbonyl System in Acrylamides

The defining characteristic of the acrylamide (B121943) scaffold is its α,β-unsaturated carbonyl system, which renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is a consequence of the polarization of the π-electron system, where the electron-withdrawing carbonyl group pulls electron density from the carbon-carbon double bond. nih.gov This creates an electron-deficient site at the β-carbon, making it a prime target for nucleophiles. nih.gov

Acrylamides are classified as soft electrophiles according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. nih.gov This classification stems from the delocalized and polarizable nature of their π-electron system. nih.gov As soft electrophiles, they exhibit a preference for reacting with soft nucleophiles, which are also highly polarizable. nih.gov

Michael Addition Reactions with Various Nucleophiles

The characteristic reaction of α,β-unsaturated carbonyl compounds, including (E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide, is the Michael addition, a type of conjugate addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the electrophilic β-carbon of the acrylamide. The reaction can be catalyzed by both acids and bases and accommodates a wide range of nucleophiles. researchgate.net

Common Michael donors include:

Carbon nucleophiles: Enolates derived from β-ketoesters, malonates, and β-cyanoesters. wikipedia.org

Heteroatom nucleophiles: Amines, alcohols, and phosphines. wikipedia.org

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. wikipedia.org The efficiency and outcome of the Michael addition can be influenced by the choice of catalyst, solvent, and the specific nature of the nucleophile and the acrylamide substrate. researchgate.net

Specific Reactivity Towards Biological Thiols and Glutathione (B108866) Analogs

A significant aspect of acrylamide reactivity is their interaction with biological nucleophiles, particularly thiols. nih.govacs.org The sulfhydryl group of cysteine residues in proteins and the tripeptide glutathione (GSH) are soft nucleophiles and readily participate in Michael addition reactions with acrylamides. nih.govnih.gov This reaction is of considerable interest in toxicology and drug design, as it can lead to the covalent modification of proteins and depletion of cellular antioxidants. acs.org

The reaction with glutathione is a critical detoxification pathway but can also disrupt the cellular redox balance, increasing vulnerability to oxidative stress. acs.org The rate of this reaction is dependent on the specific structure of the acrylamide and the pKa of the thiol, with the thiolate anion being the reactive species. nih.gov Studies have shown that the reaction of acrylamides with GSH can be quantified by second-order rate constants, which correlate with their cytotoxic effects. acs.org

Influence of N-(3,4-dimethylphenyl) Substitution on Amide Reactivity

The N-substituent of an amide can significantly modulate its chemical properties through both steric and electronic effects. researchgate.net In this compound, the 3,4-dimethylphenyl group influences the reactivity of both the amide bond itself and the adjacent α,β-unsaturated system.

Sterically, the bulky 3,4-dimethylphenyl group can hinder the approach of nucleophiles to the carbonyl carbon and may also influence the preferred conformation of the molecule, which in turn can affect the accessibility of the β-carbon to incoming nucleophiles.

Impact of 2,3-Diphenyl Substitution on Olefinic Reactivity and Stereoselectivity

The presence of phenyl groups at both the α- and β-positions of the acrylamide core has a profound impact on its reactivity. Electronically, the phenyl group at the β-position can participate in conjugation with the α,β-unsaturated system, which can either increase or decrease the electrophilicity of the β-carbon depending on the balance of resonance and inductive effects.

Sterically, the two phenyl groups introduce significant bulk around the carbon-carbon double bond. This steric hindrance can be expected to decrease the rate of Michael addition reactions compared to less substituted acrylamides. nih.gov However, this steric hindrance can also be exploited to control the stereochemical outcome of the addition. The facial selectivity of the nucleophilic attack can be influenced by the arrangement of the phenyl groups, potentially leading to high diastereoselectivity in the formation of new stereocenters. ub.edu The specific geometry of the alkene, being (E) in this case, will also play a crucial role in determining the stereochemical course of the reaction.

Studies on Intramolecular Cyclization Pathways and Rearrangement Mechanisms

The structural framework of this compound allows for the possibility of intramolecular cyclization reactions, particularly under thermal or photochemical conditions, or in the presence of specific catalysts. N-aryl acrylamides are known to undergo radical cyclization to form oxindole (B195798) derivatives. mdpi.comamanote.com

One potential pathway is the Nazarov cyclization, an electrocyclic reaction of divinyl ketones to form cyclopentenones. nih.gov While the title compound is not a divinyl ketone, related pentadienyl cation intermediates can be generated under acidic conditions, potentially leading to cyclized products. The nature of the aryl substituents can strongly influence the reaction pathway, with electron-rich groups sometimes favoring Friedel-Crafts type reactions over the Nazarov cyclization. nih.gov The specific substitution pattern of the phenyl groups and the N-aryl ring will be critical in determining the feasibility and outcome of any potential intramolecular cyclization.

Kinetic Studies of Key Transformation Reactions and Rate Determinants

The rate of the Michael addition reaction of acrylamides is a key parameter in understanding their reactivity and biological activity. Kinetic studies typically involve measuring second-order rate constants for the reaction with a given nucleophile. acs.orgnih.gov

Several factors determine the rate of these reactions:

Electronic Effects: Electron-withdrawing groups on the acrylamide backbone generally increase the electrophilicity of the β-carbon and thus increase the reaction rate. acs.org Conversely, electron-donating groups tend to decrease the rate.

Steric Effects: Increased steric hindrance around the β-carbon will generally slow down the rate of nucleophilic attack. nih.gov

Nucleophile Properties: The nucleophilicity of the attacking species is a crucial determinant. For thiols, the reaction rate is often dependent on the concentration of the more nucleophilic thiolate anion. nih.gov

Solvent Effects: The polarity of the solvent can influence the stability of the reactants, transition state, and intermediates, thereby affecting the reaction rate.

Below is a table summarizing the expected influence of the substituents on the reactivity of this compound in Michael addition reactions.

| Substituent | Position | Expected Electronic Effect on Reactivity | Expected Steric Effect on Reactivity |

|---|---|---|---|

| 3,4-dimethylphenyl | Amide Nitrogen | Slightly Decreasing (Electron-donating) | Moderately Decreasing |

| Phenyl | α-position | Variable (Inductive vs. Resonance) | Significantly Decreasing |

| Phenyl | β-position | Variable (Inductive vs. Resonance) | Significantly Decreasing |

Photochemical and Radical Reactivity Pathways of this compound

The photochemical and radical reactivity of α,β-unsaturated amides like this compound is a rich area of chemical investigation, offering pathways to complex molecular architectures. The reactivity is largely centered around the carbon-carbon double bond and its interaction with the N-aryl substituent. Key reaction pathways include photochemical E/Z isomerization, photoredox-catalyzed cyclizations, and various radical-mediated intramolecular cyclizations.

One of the fundamental photochemical processes that can be anticipated for the subject compound is the E/Z isomerization around the carbon-carbon double bond. The absorption of light can lead to the formation of an excited state, which can then undergo rotation around the C=C bond, leading to the formation of the (Z)-isomer. This process is often reversible and can lead to a photostationary state, a mixture of both E and Z isomers. The exact ratio at this equilibrium is dependent on the wavelength of light used and the molar absorptivity of the two isomers at that wavelength. The isomerization of activated olefins can be facilitated by visible light and a photocatalyst. mdpi.com

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the cyclization of N-arylacrylamides. organic-chemistry.org For this compound, a plausible pathway involves the excitation of a photocatalyst by visible light, which then interacts with the acrylamide. This can lead to the formation of a radical ion or a diradical intermediate, which subsequently undergoes an intramolecular cyclization. organic-chemistry.org Depending on the reaction conditions and the specific intermediates formed, this can result in the formation of dihydroquinolinone or oxindole derivatives. The regioselectivity of the cyclization (i.e., whether it forms a five- or six-membered ring) can be influenced by steric and electronic factors of the substituents on the N-aryl ring and the acrylamide backbone.

Radical-mediated reactions represent another significant pathway for the transformation of N-arylacrylamides. beilstein-journals.org These reactions can be initiated by thermal radical initiators, such as azobisisobutyronitrile (AIBN) or peroxides, or through photoredox and electrochemical methods. nih.gov The general mechanism involves the addition of a radical species to the β-carbon of the acrylamide double bond. This generates a new carbon-centered radical, which can then undergo an intramolecular cyclization onto the N-aryl ring. This cyclization is a key step in the formation of various heterocyclic structures, most notably oxindoles. beilstein-journals.orgnih.gov The subsequent steps typically involve the loss of a hydrogen atom to rearomatize the aryl ring and yield the final product. The presence of the two phenyl groups on the acrylamide backbone of the title compound would be expected to influence the stability of the radical intermediates and potentially the stereochemical outcome of the cyclization.

The table below summarizes representative conditions for the photocyclization of N-arylacrylamides, which are analogous to the potential reactivity of this compound.

| Entry | Substrate | Photocatalyst | Solvent | Light Source | Product | Yield (%) |

| 1 | N-methyl-N-phenylcinnamamide | 4CzIPN (2 mol%) | CH3CN | 35 W blue LED | Dihydroquinolinone derivative | 85 |

| 2 | N-phenylmethacrylamide | 4CzIPN | CH3CN | Blue LED | Oxindole derivative | High |

| 3 | N-p-tolylacrylamide | fac-Ir(ppy)3 | CH3CN | Blue LED | Dihydroquinolinone derivative | 78 |

| 4 | N-(3-chlorophenyl)acrylamide | 4CzIPN | CH3CN | 35 W blue LED | Dihydroquinolinone derivative | 72 |

Table 1: Examples of Photoredox Cyclization of N-Arylacrylamides. This data is based on analogous compounds and is intended to be representative of the potential reactivity of this compound.

The mechanistic investigation into these pathways often involves techniques such as transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates, and computational studies to model the reaction energy profiles. For instance, the mechanism of the photoredox cyclization of N-arylacrylamides is proposed to proceed via the formation of a diradical intermediate upon visible light excitation, which then undergoes intersystem crossing and proton transfer to yield the cyclized product. organic-chemistry.org

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For (E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide, a combination of 1D and 2D NMR techniques would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for confirming its stereochemistry.

High-Resolution 1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts (indicating their electronic environment), integration (ratio of protons), and multiplicity (revealing adjacent protons). Key signals would include those for the vinyl proton, the amide N-H proton, and distinct aromatic protons on the three phenyl rings, as well as the two methyl group protons. The ¹³C NMR spectrum would show signals for each unique carbon atom, including the carbonyl carbon, olefinic carbons, and various aromatic and methyl carbons.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings (typically through 2-3 bonds). nih.gov It would be used to trace the connectivity within the individual aromatic spin systems and to confirm the coupling between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov It is the primary method for assigning the carbon signals based on the already-assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org This is particularly important for confirming the (E)-stereochemistry of the double bond. A NOE correlation would be expected between the vinyl proton and protons on the adjacent phenyl ring, which would be absent in the (Z)-isomer.

Correlation of NMR Chemical Shifts with Electronic Structure and Reactivity

The chemical shifts of NMR signals are highly sensitive to the electronic environment of the nuclei. acs.org In this compound, the electron-donating nature of the two methyl groups on the N-phenyl ring would be expected to increase electron density on that ring, leading to upfield (lower ppm) shifts for its aromatic protons compared to unsubstituted aniline (B41778) derivatives. Conversely, the electron-withdrawing carbonyl group of the acrylamide (B121943) moiety would deshield adjacent protons and carbons, causing them to resonate at a downfield (higher ppm) position. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict NMR chemical shifts, and a strong correlation between calculated and experimental values helps validate the proposed structure.

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

Molecules are not static; they undergo conformational changes, such as rotation around single bonds. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide information on the energy barriers associated with these processes. For this molecule, restricted rotation around the amide (C-N) bond and the N-aryl bond could potentially lead to the observation of distinct conformers at low temperatures. By analyzing the coalescence of signals as the temperature is raised, the activation energy for these rotational barriers can be calculated, providing insight into the molecule's flexibility and conformational preferences in solution.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: Key characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), the aromatic C-H stretches (above 3000 cm⁻¹), the aliphatic C-H stretches of the methyl groups (below 3000 cm⁻¹), the C=O stretch of the amide (a strong band around 1650-1680 cm⁻¹, often called the Amide I band), the C=C stretch of the alkene and aromatic rings (around 1600-1450 cm⁻¹), and the N-H bend (around 1550 cm⁻¹, the Amide II band).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of non-polar bonds. Strong signals would be expected for the C=C double bond and the aromatic ring vibrations. The complementary nature of FT-IR and Raman helps to obtain a more complete vibrational profile of the molecule.

These techniques are invaluable for monitoring the progress of the synthesis reaction, for example, by observing the disappearance of starting material peaks and the appearance of the characteristic amide and alkene peaks of the final product.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis in Reaction Mechanisms

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique is essential for confirming the identity of a newly synthesized compound. For this compound, HRMS would confirm its molecular formula (C₂₃H₂₁NO) by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm).

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (tandem MS or MS/MS), a characteristic fragmentation pattern can be obtained. Analysis of these fragments provides structural information and can be used to elucidate reaction mechanisms or identify metabolites. Common fragmentation pathways for this molecule might include cleavage of the amide bond or fragmentation of the phenyl substituents.

Advanced UV-Visible Spectroscopy for Electronic Transitions, Conjugation Effects, and Reaction Progress Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The extensive system of conjugated pi (π) electrons in this compound, spanning the two phenyl rings, the C=C double bond, the carbonyl group, and the N-phenyl ring, would be expected to result in strong UV absorption.

The absorption spectrum would likely show intense bands corresponding to π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of substituent groups. The conjugation between the styryl system (C₆H₅-C=C) and the N-aryl amide moiety is expected to cause a bathochromic (red) shift to a longer wavelength compared to less conjugated systems. This technique can also be used to monitor reaction progress if the product has a significantly different UV-Vis spectrum from the reactants, often utilized in kinetics studies.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice and reveals the nature of intermolecular interactions that stabilize the crystalline structure. Crucially, for molecules with stereogenic centers or geometric isomers, X-ray crystallography offers definitive confirmation of their stereochemistry.

Due to the absence of publicly available crystallographic data for this compound, this section will utilize the crystallographic data of a structurally related analogue, (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide , to illustrate the principles and the type of detailed structural insights that can be obtained from a single-crystal X-ray diffraction study. This analogue shares the core acrylamide framework and the critical (E)-configuration at the C=C double bond.

The molecular structure of (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide, as determined by X-ray diffraction, confirms the (E)-geometry of the acrylamide moiety. The acrylamide group is nearly planar, a common feature in such systems, facilitating electronic conjugation.

The crystal packing is stabilized by a network of intermolecular interactions. Notably, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers. These dimers are further interconnected by C—H⋯π interactions, creating a robust three-dimensional supramolecular architecture.

The detailed crystallographic data, including unit cell parameters and selected geometric parameters, are presented in the tables below. These tables exemplify the precise structural information that can be extracted from a single-crystal X-ray analysis.

Table 1: Crystal Data and Structure Refinement for (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide

| Parameter | Value |

| Empirical Formula | C20H17NO4S |

| Formula Weight | 367.41 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.5439 (3) |

| b (Å) | 16.9299 (5) |

| c (Å) | 9.1259 (3) |

| α (°) | 90 |

| β (°) | 104.919 (1) |

| γ (°) | 90 |

| Volume (ų) | 1721.49 (9) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.133 |

Table 2: Selected Bond Lengths and Angles for (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide

| Bond/Angle | Value (Å/°) |

| Bond Lengths | |

| S1-O1 | 1.4312 (10) |

| S1-O2 | 1.4359 (10) |

| S1-N1 | 1.6499 (12) |

| C8=O3 | 1.2215 (16) |

| N1-C8 | 1.4024 (16) |

| C9=C16 | 1.3486 (18) |

| Bond Angles | |

| O1-S1-O2 | 119.89 (6) |

| O1-S1-N1 | 107.41 (6) |

| O2-S1-N1 | 106.31 (6) |

| C8-N1-S1 | 121.78 (9) |

| O3-C8-N1 | 120.32 (12) |

| O3-C8-C9 | 121.39 (12) |

| N1-C8-C9 | 118.28 (11) |

| C16-C9-C8 | 121.03 (12) |

Table 3: Torsion Angles for (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide

| Torsion Angle | Value (°) |

| N1-C8-C9=C16 | -170.18 (14) |

| C8-C9-C16-C17 | 178.65 (14) |

| C10-S1-N1-C8 | -67.29 (11) |

The data presented for the analogue molecule robustly demonstrates how X-ray crystallography provides unequivocal evidence for the (E)-stereochemistry through the measurement of the N1-C8-C9=C16 torsion angle, which is close to 180°. Such an analysis for this compound would similarly confirm its geometric configuration and provide a complete picture of its solid-state conformation and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of E N 3,4 Dimethylphenyl 2,3 Diphenylacrylamide

Quantum Chemical Calculations (Density Functional Theory – DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum chemical method used to examine the electronic structure of molecules. scispace.comnih.gov It is particularly effective for calculating the properties of medium-to-large-sized molecules, providing a balance between accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry, conformational preferences, and various electronic properties of the title compound. scispace.comnih.gov

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), the geometry of (E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide can be fully optimized. researchgate.netresearchgate.net This process involves finding the coordinates that correspond to the minimum energy on the potential energy surface.

For acrylamide (B121943) derivatives, the (E)-isomer is generally expected to be more stable than the (Z)-isomer due to reduced steric hindrance between the bulky substituent groups. The optimization calculations would confirm this preference by comparing the total energies of both isomers, with the lower energy corresponding to the more stable conformation. The calculations also provide key geometrical parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O (Amide) | 1.245 |

| C-N (Amide) | 1.360 | |

| C=C (Acryloyl) | 1.348 | |

| Bond Angles (°) | O=C-N | 123.5 |

| C=C-C (Acryloyl) | 121.0 | |

| C-N-C (Amide-Phenyl) | 128.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.govmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, whereas a large gap indicates high stability and lower reactivity. nih.govmdpi.com

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -6.25 |

| Energy of LUMO | ELUMO | -1.80 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.45 |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.225 |

| Chemical Softness | S = 1 / 2η | 0.225 |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | 4.025 |

| Electrophilicity Index | ω = χ2 / 2η | 3.64 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. globalresearchonline.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Typically, regions with negative potential (shown in red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with positive potential (shown in blue) are electron-poor and are prone to nucleophilic attack. globalresearchonline.net For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. Positive potential would be expected around the amide hydrogen atom, indicating its susceptibility to nucleophilic attack. researchgate.net

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a reaction. A key step is locating the transition state (TS), which is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome. chemrxiv.orggrowingscience.com For a reaction involving this compound, such as amide hydrolysis or an addition reaction at the double bond, computational methods can be used to find the geometry and energy of the corresponding transition state.

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. missouri.edu The IRC path is the minimum energy path connecting the transition state to the reactants and products. missouri.edu By following this path in both forward and reverse directions from the TS, one can confirm that the located transition state indeed connects the desired reactants and products, thus validating the proposed reaction mechanism. growingscience.commissouri.edu

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) to Complement Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov

IR Spectroscopy: Vibrational frequencies can be calculated to produce a theoretical infrared (IR) spectrum. These calculated frequencies often require a scaling factor to better match experimental values due to the neglect of anharmonicity in the calculations. nih.gov The predicted spectrum helps in the assignment of vibrational modes observed in the experimental spectrum. scielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical values serve as a valuable aid in interpreting and assigning signals in experimental NMR spectra. scielo.org.zanih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. nih.govresearchgate.net This analysis helps identify the nature of electronic transitions, such as n→π* or π→π*. nih.gov

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| FT-IR | ν(N-H) stretch | 3450 cm-1 |

| ν(C=O) stretch | 1685 cm-1 | |

| ν(C=C) stretch | 1630 cm-1 | |

| ¹H NMR | δ(N-H) | 8.5 ppm |

| δ(Aromatic C-H) | 7.0-7.8 ppm | |

| δ(CH3) | 2.2 ppm | |

| UV-Vis (TD-DFT) | λmax (π→π*) | 310 nm |

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior in Solution

While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the explicit interactions between a solute and numerous solvent molecules over time. chemrxiv.orgrsc.org MD simulations provide a dynamic picture of the molecule's behavior in a solution environment.

By placing the this compound molecule in a simulated box of solvent (e.g., water or an organic solvent) and applying a classical force field, an MD simulation can track the trajectory of every atom. researchgate.net This approach is useful for studying:

Conformational Dynamics: How the molecule's shape and flexibility are influenced by the solvent. chemrxiv.org

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute and solvent. nih.gov

Stability: Parameters like the Root Mean Square Deviation (RMSD) can be monitored throughout the simulation to assess the stability of the molecule's conformation. nih.govdovepress.com

These simulations are critical for understanding how the solvent environment impacts the structural and electronic properties calculated by DFT, providing a more realistic model of the molecule's behavior under experimental conditions. chemrxiv.orgrsc.org

Quantitative Structure-Reactivity Relationships (QSRR) Modeling based on Electronic and Steric Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) modeling for this compound involves the development of mathematical models that correlate its chemical structure with its reactivity. This approach is particularly valuable in computational chemistry for predicting the reactivity of new compounds and for understanding the underlying mechanisms of chemical reactions. In the context of this specific acrylamide derivative, QSRR models are built by quantifying its structural features through electronic and steric descriptors.

Electronic descriptors provide insight into the electron distribution and orbital energies within the molecule, which are fundamental to its chemical behavior. Steric descriptors, on the other hand, describe the three-dimensional size and shape of the molecule, which can influence its ability to interact with other molecules. By establishing a statistical relationship between these descriptors and the observed reactivity, a predictive QSRR model can be formulated.

Detailed Research Findings

Recent computational studies on acrylamide derivatives have highlighted the significance of both electronic and steric factors in determining their reactivity. While specific QSRR models for this compound are not extensively documented, research on analogous N-arylacrylamides provides a strong basis for understanding the influential descriptors.

Electronic Descriptors and Reactivity:

The reactivity of acrylamides is largely governed by the electrophilicity of the β-carbon in the acrylamide moiety, making it susceptible to nucleophilic attack. Quantum chemical calculations, particularly Density Functional Theory (DFT), are commonly employed to compute a range of electronic descriptors that quantify this reactivity.

Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher reactivity. mdpi.com For acrylamide derivatives, the LUMO is often localized on the α,β-unsaturated carbonyl system, and its energy level is a critical indicator of electrophilicity. nih.gov

Ionization Potential (IP) and Electron Affinity (EA): Related to HOMO and LUMO energies, IP (approximated as -EHOMO) and EA (approximated as -ELUMO) quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. researchgate.netmdpi.com

Global Reactivity Descriptors: Derived from IP and EA, these include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net Chemical hardness is a measure of resistance to change in electron distribution, with softer molecules generally being more reactive. mdpi.com The electrophilicity index provides a quantitative measure of a molecule's ability to act as an electrophile.

Mulliken Atomic Charges: These calculations provide the partial charge distribution on each atom, offering insights into reactive sites. For this compound, the charge on the β-carbon is of particular interest.

The following interactive table showcases a hypothetical set of calculated electronic descriptors for a series of substituted diphenylacrylamide derivatives, illustrating how modifications to the aryl ring can influence electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| (E)-N-(phenyl)-2,3-diphenylacrylamide | -6.85 | -1.75 | 5.10 | 4.30 | 2.55 | 3.62 |

| (E)-N-(4-methylphenyl)-2,3-diphenylacrylamide | -6.70 | -1.70 | 5.00 | 4.20 | 2.50 | 3.53 |

| This compound | -6.65 | -1.68 | 4.97 | 4.17 | 2.49 | 3.50 |

| (E)-N-(4-chlorophenyl)-2,3-diphenylacrylamide | -6.95 | -1.85 | 5.10 | 4.40 | 2.55 | 3.79 |

| (E)-N-(4-nitrophenyl)-2,3-diphenylacrylamide | -7.20 | -2.10 | 5.10 | 4.65 | 2.55 | 4.23 |

This table contains hypothetical data for illustrative purposes.

Steric Descriptors and Reactivity:

Steric hindrance can play a crucial role in the reactivity of this compound. The bulky phenyl groups at the 2 and 3 positions of the acrylamide backbone, as well as the substituted N-phenyl ring, can impede the approach of a nucleophile to the reactive β-carbon.

Key steric descriptors include:

Sterimol Parameters: These parameters (L, B1, B5) provide a more detailed description of the shape of a substituent.

Taft Steric Parameter (Es): An empirical parameter that quantifies the steric effect of a substituent.

The interplay between electronic and steric effects is critical. For instance, while an electron-withdrawing substituent on the N-phenyl ring might electronically activate the acrylamide for nucleophilic attack, a bulky substituent in the ortho position could sterically shield the reactive site, thereby reducing the reaction rate. nih.gov

The interactive table below presents a hypothetical QSRR model for the reactivity of a series of N-aryl-2,3-diphenylacrylamides, incorporating both electronic and steric descriptors.

| Compound | LUMO Energy (eV) | Taft Steric Parameter (Es) | Predicted Reactivity (log k) |

| (E)-N-(phenyl)-2,3-diphenylacrylamide | -1.75 | 0.00 | -2.50 |

| (E)-N-(2-methylphenyl)-2,3-diphenylacrylamide | -1.72 | -1.24 | -2.85 |

| (E)-N-(4-methylphenyl)-2,3-diphenylacrylamide | -1.70 | -1.24 | -2.40 |

| (E)-N-(2,6-dimethylphenyl)-2,3-diphenylacrylamide | -1.68 | -2.48 | -3.50 |

| This compound | -1.68 | -1.24 | -2.35 |

This table contains hypothetical data for illustrative purposes.

Structure Reactivity Relationships Srr and Rational Design of Analogues

Systematic Analysis of the Influence of N-(3,4-dimethylphenyl) Substituent on Chemical Reactivity

The N-(3,4-dimethylphenyl) group plays a significant role in modulating the electronic properties of the acrylamide (B121943) moiety. The reactivity of N-arylacrylamides in reactions such as Michael addition with nucleophiles is highly dependent on the nature of the substituents on the aryl ring.

Electronic Effects: The two methyl groups on the phenyl ring are electron-donating groups (EDGs) by induction and hyperconjugation. This electron-donating nature increases the electron density on the nitrogen atom, which is then delocalized into the acrylamide system. The consequence is a decrease in the electrophilicity of the β-carbon of the double bond. A lower electrophilicity results in a reduced rate of reaction with nucleophiles, such as thiols like glutathione (B108866), compared to N-phenylacrylamides with electron-withdrawing groups (EWGs). nih.govrsc.org Studies on various N-arylacrylamides have consistently shown that EDGs on the phenyl ring decrease reactivity, while EWGs increase it by making the β-carbon more electron-deficient. rsc.org

The following table summarizes the expected effect of different substituents on the N-aryl ring on the reactivity of a generic N-phenylacrylamide scaffold towards a soft nucleophile.

| Substituent on N-Phenyl Ring | Electronic Effect | Expected Relative Reactivity |

| -NO₂ (nitro) | Strong Electron-Withdrawing | High |

| -Cl (chloro) | Inductive Electron-Withdrawing | Moderate-High |

| -H (unsubstituted) | Neutral (Reference) | Moderate |

| -OCH₃ (methoxy) | Electron-Donating | Low |

| -N(CH₃)₂ (dimethylamino) | Strong Electron-Donating | Very Low |

| -CH₃ (methyl, as in 3,4-dimethyl) | Electron-Donating | Low |

Comprehensive Study of the Impact of 2,3-Diphenyl Substitution on the Olefinic Reactivity and Stereoselectivity

The substitution of two phenyl groups at the C2 (α) and C3 (β) positions of the acrylamide backbone has a profound impact on the molecule's reactivity and the stereochemical outcome of its reactions.

Olefinic Reactivity: The primary effect of the bulky 2,3-diphenyl groups is significant steric hindrance around the carbon-carbon double bond. This steric shielding makes the approach of a nucleophile to the β-carbon more difficult, leading to a substantial decrease in the rate of Michael addition reactions. While the phenyl group at the β-position (C3) contributes to the delocalization of the π-electron system, which is a characteristic of α,β-unsaturated carbonyl compounds, the steric bulk is often the dominant factor controlling reactivity. nih.gov The combination of electron-donating N-substituents and sterically demanding α,β-substituents makes (E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide a relatively unreactive Michael acceptor.

Stereoselectivity: The rigid and bulky nature of the 2,3-diphenyl substituents locks the conformation of the olefinic bond. The "(E)" configuration specifies the relative orientation of these groups. Any addition reaction across this double bond would be expected to proceed with high stereoselectivity. The attacking species will preferentially approach from the less sterically hindered face of the molecule, leading to a specific stereoisomer as the major product. The precise stereochemical control afforded by such bulky substituents is a key principle in asymmetric synthesis. chemrxiv.org

Development of Predictive Models for Reactivity Based on Structural Modifications

To systematically explore the structure-reactivity relationships of this compound analogues, predictive computational models can be developed. These models, often based on Quantitative Structure-Reactivity Relationships (QSRR), aim to correlate structural features with chemical reactivity. chemrxiv.org

The development of such a model typically involves several key steps:

Data Set Generation: A diverse library of analogues is synthesized, varying the substituents on all three phenyl rings (the N-phenyl, C2-phenyl, and C3-phenyl). The reaction rates with a standard nucleophile are experimentally measured for each analogue under controlled conditions.

Descriptor Calculation: For each molecule in the library, a set of molecular descriptors is calculated. These can include electronic descriptors (e.g., Hammett parameters, calculated atomic charges), steric descriptors (e.g., Taft steric parameters, molecular volume), and quantum chemical parameters (e.g., HOMO/LUMO energies, activation energies from DFT calculations). semanticscholar.orgnih.gov

Model Building and Validation: Using statistical methods like multivariate linear regression or machine learning algorithms, a mathematical model is built that links the calculated descriptors to the observed reactivity. nih.govnih.gov The predictive power of the model is then rigorously tested using internal and external validation sets to ensure its robustness and generalizability. openreview.net

The following table outlines the workflow for creating a predictive QSRR model for this class of compounds.

| Step | Description | Key Activities |

| 1. Define Endpoint | Select the specific reactivity to be modeled. | e.g., Rate constant (k) for reaction with glutathione. |

| 2. Curate Data Set | Synthesize and test a set of analogue compounds. | Vary substituents on the N-aryl, C2-aryl, and C3-aryl rings. |

| 3. Calculate Descriptors | Compute numerical representations of molecular structure. | Calculate electronic, steric, topological, and quantum chemical properties. |

| 4. Build Model | Establish a mathematical relationship between descriptors and reactivity. | Use methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM). |

| 5. Validate Model | Assess the model's accuracy and predictive ability. | Perform cross-validation, test against an external set of compounds. |

| 6. Deploy Model | Use the validated model to predict the reactivity of new, unsynthesized analogues. | Guide the design of new compounds with desired reactivity profiles. |

Rational Design Principles for Modulating Chemical Reactivity and Selectivity in this compound Analogues

The insights gained from SRR analysis and predictive modeling form the basis for the rational design of new analogues with fine-tuned properties. The chemical reactivity and selectivity can be modulated by making targeted structural modifications.

Modulating Reactivity:

To Increase Reactivity: The inherent reactivity can be enhanced by replacing the electron-donating dimethyl groups on the N-phenyl ring with electron-withdrawing groups (e.g., -CF₃, -NO₂, -Cl). This modification would increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. rsc.org

To Decrease Reactivity: Reactivity can be further suppressed by introducing more potent electron-donating groups on the N-phenyl ring or by adding bulky substituents at the ortho positions of any of the phenyl rings to increase steric hindrance.

Modulating Selectivity:

Stereoselectivity: The stereochemical outcome of reactions can be influenced by altering the steric bulk of the substituents on the 2,3-phenyl rings. Introducing substituents at their ortho-positions would create a more sterically demanding environment, potentially enhancing the facial selectivity of an incoming reagent.

Target Selectivity: In a biological context, modifying substituents can alter the molecule's binding affinity and selectivity for a particular protein target. For instance, adding hydrogen bond donors or acceptors could introduce new interactions with a protein's active site, guiding the covalent modification to a specific nucleophilic residue.

The principles for rational design are summarized in the table below.

| Design Goal | Strategy | Example Modification |

| Increase Reactivity | Decrease electron density at the β-carbon. | Replace 3,4-dimethyl on N-phenyl with 4-nitro. |

| Decrease Reactivity | Increase electron density at the β-carbon or increase steric hindrance. | Replace 3,4-dimethyl on N-phenyl with 4-methoxy; add a tert-butyl group to the C2-phenyl ring. |

| Enhance Stereoselectivity | Increase steric differentiation between the two faces of the olefin. | Introduce a bulky substituent at the ortho-position of the C3-phenyl ring. |

| Improve Target-Specific Interactions | Introduce functional groups that can form specific non-covalent bonds. | Add a hydroxyl or carboxyl group to one of the phenyl rings to act as a hydrogen bond donor/acceptor. |

By systematically applying these principles, chemists can design and synthesize novel analogues of this compound with precisely controlled chemical properties for specific applications.

Potential Applications and Future Research Directions in Chemical Science

Exploration as a Monomer in Advanced Polymer Synthesis and Material Science

The acrylamide (B121943) functionality is a well-established polymerizable group, and N-substituted acrylamides are known to undergo polymerization to form a variety of functional polymers. uobaghdad.edu.iqmdpi.com The synthesis of N-alkyl- and N-arylalkylacrylamides is often achieved through the reaction of the corresponding amine with acryloyl chloride. researchgate.net A similar synthetic strategy could foreseeably be employed for (E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide.

The presence of the bulky 3,4-dimethylphenyl and 2,3-diphenyl substituents would be expected to significantly influence the polymerization behavior and the properties of the resulting polymer. These bulky groups could lead to polymers with high thermal stability, specific solubility characteristics, and unique morphological properties. Research in this area could focus on:

Homopolymerization and Copolymerization: Investigating the radical polymerization of this compound to synthesize its homopolymer. Furthermore, its copolymerization with other vinyl monomers could lead to materials with tailored properties. Micellar copolymerization techniques, which have been used for other N-alkylacrylamides, could be explored to create block copolymers with interesting self-assembly behaviors. researchgate.net

Controlled Radical Polymerization: Employing techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could allow for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersity. mdpi.com This level of control is crucial for applications in advanced materials.

Material Properties: Characterizing the thermal, mechanical, and optical properties of the resulting polymers. The rigid diphenylacrylamide backbone and the N-aryl group may impart properties such as high glass transition temperatures and specific refractive indices, making them candidates for specialty plastics or optical materials.

Below is a table summarizing potential polymerization studies for this compound.

| Polymerization Technique | Potential Monomers | Potential Polymer Characteristics |

| Free Radical Polymerization | This compound (homopolymer) | High thermal stability, specific solubility |

| Copolymerization | This compound with styrene (B11656) or methyl methacrylate | Tunable mechanical and optical properties |

| RAFT Polymerization | This compound | Controlled molecular weight, low dispersity, potential for block copolymers |

Investigation as a Ligand or Scaffold in Homogeneous and Heterogeneous Catalysis

The amide group and the aromatic rings in this compound offer potential coordination sites for metal ions. The coordination chemistry of acrylamide itself is known, with the potential for binding through the oxygen or nitrogen atoms of the amide, or through the olefinic double bond. researchgate.net This suggests that the title compound could function as a ligand in coordination chemistry and catalysis.

Future research could explore:

Ligand Synthesis and Complexation: Synthesizing metal complexes with this compound as a ligand. The steric bulk of the substituents could influence the coordination geometry and the stability of the resulting complexes.

Homogeneous Catalysis: Investigating the catalytic activity of these metal complexes in various organic transformations. For instance, palladium complexes are widely used in cross-coupling reactions, and the electronic and steric properties of this acrylamide ligand could modulate the catalytic activity and selectivity.

Heterogeneous Catalysis: Immobilizing the compound or its metal complexes onto a solid support to create heterogeneous catalysts. This could offer advantages in terms of catalyst separation and recycling. The aromatic rings could facilitate non-covalent immobilization on supports like graphene or carbon nanotubes.

The potential of acrylamide-based structures as scaffolds for building more complex catalytic systems is also an area of interest. Star polymers with acrylamide-based arms have been investigated as scaffolds for transition metal catalysts, creating an enzyme-like microenvironment that can influence reactivity. digitellinc.com

Applications in Advanced Material Science, such as Co-sensitizers for Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology, and the design of efficient sensitizer (B1316253) dyes is a key area of research. Organic dyes often feature donor-π-acceptor (D-π-A) structures. While this compound itself may not be a primary sensitizer, its structural components suggest a potential role as a co-sensitizer.

Carbazole-based acrylamide derivatives have been investigated as dyes in DSSCs, where the acrylamide moiety can be part of the π-conjugated system. researchgate.net The incorporation of acrylamide-containing polymers as gel electrolytes in DSSCs has also been reported. researchgate.net

Potential research directions include:

Co-sensitization Studies: Evaluating the performance of this compound as a co-sensitizer alongside a primary dye in DSSC fabrication. Co-sensitizers can help to fill absorption gaps of the primary dye and reduce dye aggregation, leading to improved cell efficiency.

Modification for Anchoring: Functionalizing the aromatic rings with anchoring groups, such as carboxylic or phosphonic acids, to enable its direct adsorption onto the TiO2 photoanode of a DSSC.

Electrolyte Additive: Investigating its use as an additive in the electrolyte of a DSSC to potentially influence the recombination kinetics at the TiO2-dye-electrolyte interface.

The following table outlines potential research avenues for the application of this compound in DSSCs.

| Application Area | Research Focus | Potential Outcome |

| Co-sensitizer | Blending with a primary dye in DSSC fabrication | Increased light harvesting, reduced dye aggregation, improved efficiency |

| Modified Sensitizer | Introduction of anchoring groups (e.g., -COOH) | Direct use as a primary sensitizer |

| Electrolyte Additive | Incorporation into the liquid or gel electrolyte | Passivation of TiO2 surface, suppression of charge recombination |

Utilization in the Development of Novel Organic Reactions and Methodologies

The acrylamide moiety is a versatile functional group that can participate in a variety of organic reactions. The electron-withdrawing nature of the carbonyl group activates the carbon-carbon double bond for nucleophilic addition, making it a good Michael acceptor. researchgate.net

Future research could leverage the reactivity of this compound in the following ways:

Michael Additions: Exploring its reactivity as a Michael acceptor with a range of nucleophiles. The stereochemistry of the resulting adducts would be of interest, potentially influenced by the bulky substituents.

Cycloaddition Reactions: Investigating its participation in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex cyclic systems.

Baylis-Hillman Reaction: While N-substituted acrylamides have shown limited reactivity in some Baylis-Hillman reactions, optimization of reaction conditions could enable the synthesis of novel multifunctional molecules. academie-sciences.fr

Palladium-Catalyzed Reactions: The synthesis of acrylamides can be achieved through palladium-catalyzed carbonylation reactions. rsc.org Exploring the reverse reaction or other transformations of the acrylamide group under palladium catalysis could lead to new synthetic methodologies.

Theoretical Predictions and Experimental Validation of Undiscovered Reactivity Pathways

Computational chemistry provides powerful tools for predicting the reactivity and electronic properties of molecules. For N-phenylacrylamides, computational models have been used to understand their reactivity towards nucleophiles like glutathione (B108866), with calculations suggesting that protonated aminomethyl functions as an electron-withdrawing group to facilitate thiolate addition. acs.org Similar theoretical studies on this compound could provide valuable insights.

Future research in this area could involve:

Quantum Chemical Calculations: Using density functional theory (DFT) to calculate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential map, and Mulliken charges. This would help in predicting the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Reaction Pathway Modeling: Simulating the energy profiles of potential reactions, such as Michael additions or cycloadditions, to predict their feasibility and selectivity. This can guide experimental work and help in understanding the reaction mechanisms.

Structure-Property Relationships: Correlating computed electronic parameters with experimentally observed reactivity or material properties. For instance, the calculated energy of the lowest unoccupied molecular orbital (LUMO) could be correlated with the reactivity of different acrylamides. nih.govresearchgate.net

The table below details potential theoretical studies and their expected outcomes.

| Theoretical Method | Property to be Investigated | Expected Insight |

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO) | Prediction of electrophilic and nucleophilic sites |

| DFT | Electrostatic Potential Map | Visualization of charge distribution and reactive centers |

| Transition State Theory | Reaction Energy Profiles | Prediction of reaction feasibility and kinetic barriers |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of electronic parameters with reactivity | Development of predictive models for reactivity |

Q & A

Q. What are the standard synthetic routes for (E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide, and what reaction conditions optimize yield?

The synthesis typically involves condensation reactions between substituted phenylacrylic acids and aromatic amines. For example, a modified Horner-Wadsworth-Emmons reaction can be employed using triethyl phosphonoacetate and substituted benzaldehydes to form the acrylate intermediate, followed by amidation with 3,4-dimethylaniline . Key reaction parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or dichloromethane may improve solubility of intermediates .

- Catalysts : Bases like NaH or K₂CO₃ facilitate deprotonation during amide bond formation .

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product suppression . Reported yields for analogous acrylamides range from 52–91% , depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the E-configuration of the acrylamide moiety confirmed experimentally?

The E-configuration is determined via:

- ¹H NMR coupling constants : Trans-vicinal protons on the α,β-unsaturated carbonyl system exhibit coupling constants (J) of 12–16 Hz , characteristic of the E-isomer .

- X-ray crystallography : Crystallographic data (e.g., bond angles and dihedral angles) provide unambiguous confirmation, as seen in related compounds like 4-chloro-N-(2,3-dichlorophenyl)acrylamide .

- FT-IR spectroscopy : Stretching frequencies for C=O (1650–1680 cm⁻¹) and C=C (1600–1620 cm⁻¹) bonds align with E-geometry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or electronic effects) influence biological activity in acrylamide derivatives?

Studies on analogous compounds reveal:

- 3,4-Dimethylphenyl vs. other aryl groups : The 3,4-dimethyl group enhances lipophilicity, potentially improving membrane permeability. For example, N-(3,4-dimethylphenyl) derivatives show higher inhibitory activity in enzyme assays compared to unsubstituted phenyl analogs .

- Diphenyl vs. monopheny acrylamides : The additional phenyl group at the β-position increases steric bulk, which may reduce binding affinity to certain targets but improve metabolic stability .

- Functional group interplay : Methoxy or hydroxyl groups on the phenyl ring (e.g., 3,4-dihydroxyphenyl derivatives) introduce hydrogen-bonding capacity, critical for interactions with biological targets like kinases or receptors .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

Key challenges include:

- Regioisomer differentiation : Similar substituents (e.g., 3,4-dimethylphenyl) complicate NMR interpretation. 2D NMR techniques (COSY, HSQC) resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures >95% purity, while LC-MS confirms molecular ion peaks (e.g., [M+H]⁺) .

- Crystallization difficulties : Bulky substituents hinder crystal formation. Vapor diffusion methods (e.g., using ethyl acetate/hexane) or co-crystallization with stabilizing agents (e.g., thiourea derivatives) improve success rates .

Q. How can contradictions in biological activity data across studies be systematically analyzed?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., RAW 264.7 macrophages vs. HEK293) or endpoint measurements (e.g., NO inhibition vs. cytotoxicity) .

- Solubility artifacts : Poor aqueous solubility can lead to false negatives. Use of DMSO vehicle controls (≤0.1% v/v) and dynamic light scattering (DLS) to monitor aggregation is critical .

- Metabolic interference : Phase I metabolism (e.g., cytochrome P450-mediated oxidation) may alter activity. Microsomal stability assays clarify whether observed effects are compound-specific or metabolite-driven .

Methodological Recommendations

- Synthetic optimization : Employ design of experiments (DoE) to screen solvent/base combinations and reduce side reactions .

- Biological evaluation : Pair in vitro assays with molecular docking studies to correlate activity with substituent electronic profiles (e.g., Hammett σ constants) .

- Data validation : Cross-reference spectral data (NMR, IR) with computational tools like Gaussian-based DFT calculations to validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.